N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound with a fused indole and benzosulfonamide structure. Let’s break down its features:
Preparation Methods
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation of the sulfonamide group or the indole nucleus.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the chlorophenyl or sulfonamide positions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as a drug candidate due to the indole scaffold’s biological activity.
Biological Studies: Exploring its effects on cellular processes, such as cancer cell growth or microbial activity.
Mechanism of Action
The exact mechanism remains unknown, but it likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Unfortunately, without specific data, I cannot provide a direct comparison. we can explore related indole derivatives to highlight its uniqueness.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)26(24,25)21-13-6-3-5-12(20)11-13/h3-11,21H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZNNBSSFSBPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)Cl)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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